
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one: is a heterocyclic compound with the molecular formula C₁₇H₁₅NO₂S and a molecular weight of 297.37 g/mol . This compound is characterized by its unique structure, which includes a thioxo group attached to an oxazolidinone ring. It is primarily used in research settings and has various applications in organic synthesis and medicinal chemistry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one typically involves the reaction of appropriate benzyl and phenyl derivatives with thioxooxazolidinone precursors. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods: While specific industrial production methods are not widely documented, the compound is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediate compounds, purification through recrystallization, and characterization using techniques like NMR and HPLC .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like amines, thiols, and halides.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Chemistry: In organic synthesis, 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is used as a building block for the synthesis of more complex molecules. It is also employed in the development of new synthetic methodologies .
Medicine: In medicinal chemistry, the compound is investigated for its potential therapeutic properties, including its role as an intermediate in the synthesis of pharmaceutical agents .
Industry: While its industrial applications are limited, the compound is used in the development of new materials and chemical processes .
Mécanisme D'action
The mechanism of action of 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The thioxo group plays a crucial role in its binding affinity and specificity. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access .
Comparaison Avec Des Composés Similaires
- 5-Benzyl-5-methyl-3-phenyl-2-oxooxazolidin-4-one
- 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-thiazolidin-4-one
- 5-Benzyl-5-methyl-3-phenyl-2-thioxo-1,3-oxazolidin-4-one
Uniqueness: 5-Benzyl-5-methyl-3-phenyl-2-thioxooxazolidin-4-one is unique due to its specific thioxo group attached to the oxazolidinone ring. This structural feature imparts distinct chemical and biological properties, making it valuable in various research applications .
Propriétés
Numéro CAS |
88051-60-9 |
|---|---|
Formule moléculaire |
C17H15NO2S |
Poids moléculaire |
297.4 g/mol |
Nom IUPAC |
5-benzyl-5-methyl-3-phenyl-2-sulfanylidene-1,3-oxazolidin-4-one |
InChI |
InChI=1S/C17H15NO2S/c1-17(12-13-8-4-2-5-9-13)15(19)18(16(21)20-17)14-10-6-3-7-11-14/h2-11H,12H2,1H3 |
Clé InChI |
GBKMEEJYJXIZMZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=O)N(C(=S)O1)C2=CC=CC=C2)CC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


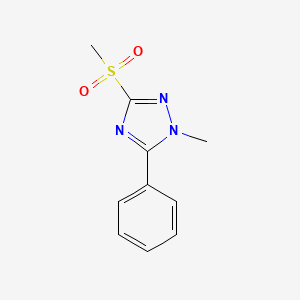
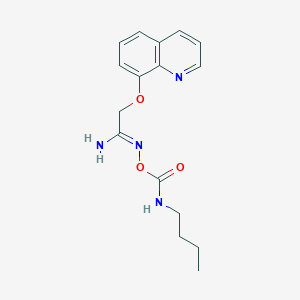
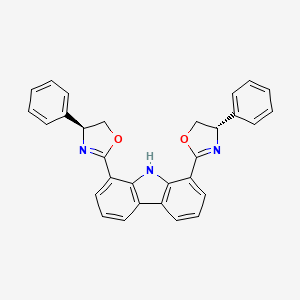
![1-[6-Hydroxy-7-methoxy-2-(prop-1-en-2-yl)-1-benzofuran-5-yl]ethan-1-one](/img/structure/B12887863.png)
![Ethyl [4-(3-methyl-1,3-oxazolidin-2-yl)phenyl]carbamate](/img/structure/B12887864.png)
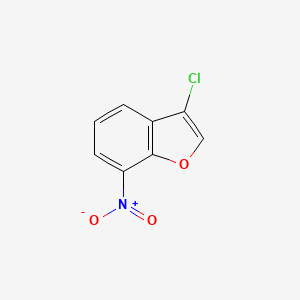
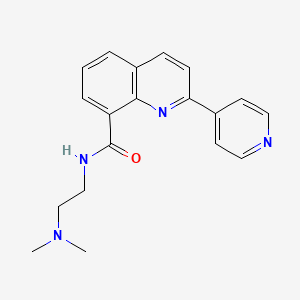
![4-(3-(3-Methoxybenzoyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide](/img/structure/B12887875.png)


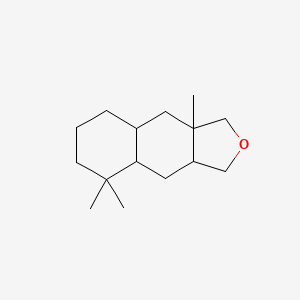

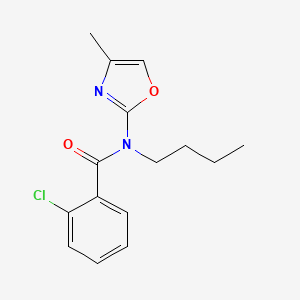
![(S)-6-(4-(Benzo[d][1,3]dioxol-5-yl)-1,3-dihydrofuro[3,4-c]furan-1-yl)benzo[d][1,3]dioxol-5-ol](/img/structure/B12887913.png)
